2-Phenyl-5-(phenylsulfonyl)-4-piperidinopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5-(phenylsulfonyl)-4-piperidinopyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with phenyl and phenylsulfonyl groups, as well as a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(phenylsulfonyl)-4-piperidinopyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a phenyl-substituted pyrimidine with a phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to further reactions to introduce the piperidine ring, often through nucleophilic substitution or cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(phenylsulfonyl)-4-piperidinopyrimidine can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler pyrimidine derivative.
Substitution: The phenyl and piperidine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various halogenating agents, acids, or bases can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated pyrimidine derivatives.
Substitution: A wide range of substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2-Phenyl-5-(phenylsulfonyl)-4-piperidinopyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antiproliferative and antimicrobial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(phenylsulfonyl)-4-piperidinopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group is known to enhance binding affinity to certain biological targets, while the piperidine ring can modulate the compound’s pharmacokinetic properties. Molecular docking studies have shown that this compound can inhibit the activity of certain enzymes by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-(phenylsulfonyl)-1,3-oxazole-4-carbonitrile: Similar in structure but contains an oxazole ring instead of a pyrimidine ring.
2-Phenyl-5-(phenylsulfonyl)-1H-imidazole-4-thiolate: Contains an imidazole ring and a thiolate group.
Uniqueness
2-Phenyl-5-(phenylsulfonyl)-4-piperidinopyrimidine is unique due to the presence of both a piperidine ring and a phenylsulfonyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
5-(benzenesulfonyl)-2-phenyl-4-piperidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-27(26,18-12-6-2-7-13-18)19-16-22-20(17-10-4-1-5-11-17)23-21(19)24-14-8-3-9-15-24/h1-2,4-7,10-13,16H,3,8-9,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYMRUORUNDDKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.